![molecular formula C12H21NO2 B2665650 N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide CAS No. 2361640-05-1](/img/structure/B2665650.png)
N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide
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Description
This compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine . The specific compound you’re asking about has a cyclobutyl group and a prop-2-enamide group attached to the nitrogen of the amide .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a carboxylic acid or its derivative with an amine. In this case, the carboxylic acid derivative would likely be prop-2-enoic acid or a derivative thereof, and the amine would be a cyclobutylmethylamine . The exact conditions and reagents used would depend on the specific synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen . The nitrogen is bonded to a cyclobutylmethyl group and a prop-2-enamide group .Chemical Reactions Analysis
Amides in general can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents to form ketones . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of amides include the ability to form hydrogen bonds, relatively high boiling points compared to similar-sized molecules that don’t contain hydrogen bonding, and resonance stabilization of the amide bond .Future Directions
properties
IUPAC Name |
N-[[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13-8-9-6-10(7-9)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCPTXOGRCCBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide |
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